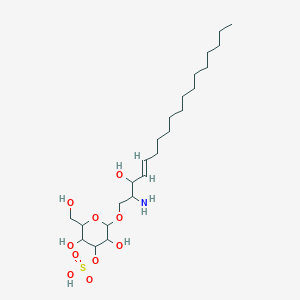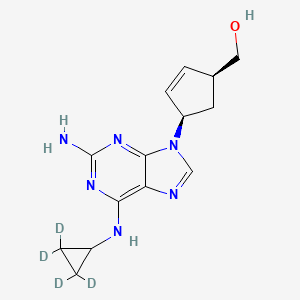
Abacavir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir by GC- or LC-MS. Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine; ) or 2',3'-dideoxyinosine (didanosine; ), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.
科学的研究の応用
Abacavir, often used in combination with other antiretroviral drugs, exhibits potent inhibitory effects against HIV-1 replication in human cells. It is particularly effective when combined with mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, demonstrating synergistic anti-HIV activity (Margolis et al., 1999).
Studies on Abacavir's resistance profile reveal that certain mutations in the HIV-1 reverse transcriptase can lead to reduced susceptibility to the drug. These include mutations at HIV RT codons K65R, L74V, Y115F, and M184V (Harrigan et al., 2000).
Pharmacogenetics research has found a strong association between the HLA-B*5701 allele and hypersensitivity reactions to Abacavir. Screening for this allele before treatment initiation is recommended to prevent hypersensitivity reactions (Mallal et al., 2002).
The metabolic activation and potential toxicity of Abacavir have also been studied. Abacavir undergoes oxidation in the liver, leading to the formation of reactive metabolites that might contribute to its adverse effects (Walsh et al., 2002).
Investigations into the cardiovascular risks associated with Abacavir therapy have shown mixed results. Some studies suggest a potential increase in the risk of myocardial infarction with Abacavir use, though the exact mechanisms and clinical significance of this association are not fully understood (Behrens & Reiss, 2010).
Research on Abacavir's antiviral mechanism of action has provided insights into its inhibition of the HIV reverse transcriptase enzyme, contributing to its effectiveness in HIV treatment (Melroy & Nair, 2005).
作用機序
Safety and Hazards
将来の方向性
Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir . It is used in research, analysis, and scientific education . The potential of novel biocatalytic methods that have not, or only scarcely, been employed to the synthesis of anti-viral agents is being explored .
生化学分析
Biochemical Properties
Abacavir-d4, like its parent compound Abacavir, interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The compound is converted intracellularly to carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP), which inhibits the activity of HIV-1 reverse transcriptase .
Cellular Effects
This compound exerts effects on various types of cells, particularly those infected with HIV. It inhibits the replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to other antiretroviral drugs . This inhibition impacts cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to carbovir triphosphate, which inhibits HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the host organism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the drug promotes arterial thrombosis in a well-validated animal model of arterial thrombosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was found to promote arterial thrombosis in a dose-dependent manner in a murine model
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by ADH and UGT enzymes . The metabolic pathways of this compound also involve the conversion of the compound to carbovir triphosphate .
Transport and Distribution
This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . The apparent volume of distribution of this compound after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that this compound is distributed to extravascular spaces .
Subcellular Localization
Given that it is converted intracellularly to carbovir triphosphate, it can be inferred that it localizes to the cytoplasm where it interacts with reverse transcriptase
特性
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/no-structure.png)
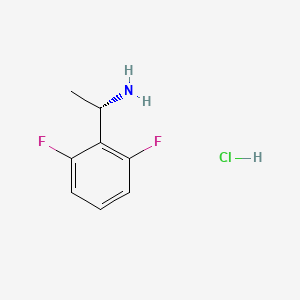
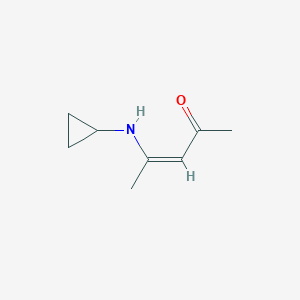
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)
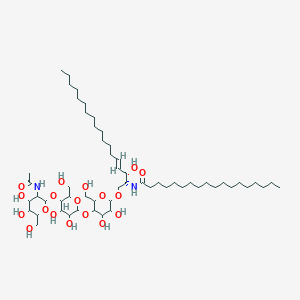
![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

